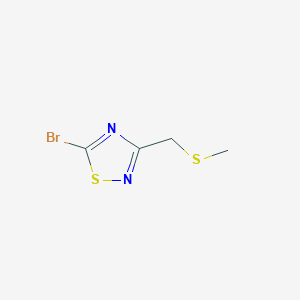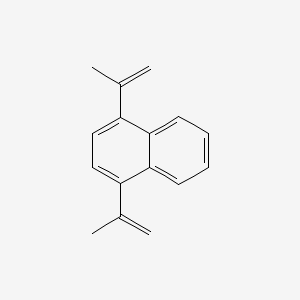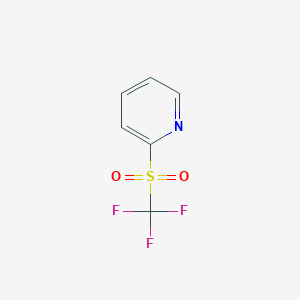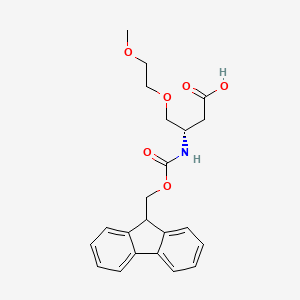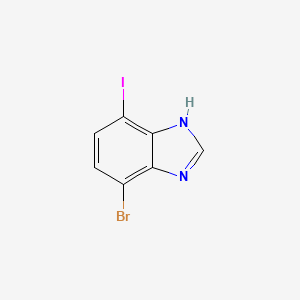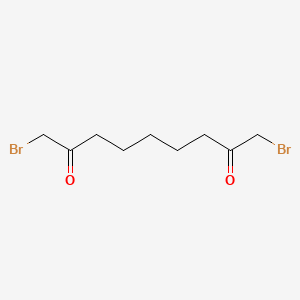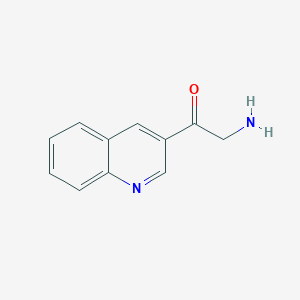
2-Amino-1-(quinolin-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(quinolin-3-yl)ethan-1-one is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound features a quinoline ring system fused with an aminoethyl ketone group, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(quinolin-3-yl)ethan-1-one typically involves the condensation of 3-quinolinecarboxaldehyde with glycine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives with various functional groups.
Reduction: The compound can be reduced to form 2-amino-1-(quinolin-3-yl)ethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives with ketone or carboxylic acid groups.
Reduction: 2-Amino-1-(quinolin-3-yl)ethanol.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
科学的研究の応用
2-Amino-1-(quinolin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-1-(quinolin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication process. Additionally, the aminoethyl ketone group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. These interactions disrupt cellular processes, making the compound effective in various therapeutic applications.
類似化合物との比較
- 2-Amino-1-(quinolin-2-yl)ethan-1-one
- 2-Amino-1-(quinolin-4-yl)ethan-1-one
- 2-Amino-1-(quinolin-6-yl)ethan-1-one
Comparison: While these compounds share a similar quinoline structure, the position of the aminoethyl ketone group significantly affects their chemical properties and biological activities. 2-Amino-1-(quinolin-3-yl)ethan-1-one is unique due to its specific binding affinity and reactivity, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
2-amino-1-quinolin-3-ylethanone |
InChI |
InChI=1S/C11H10N2O/c12-6-11(14)9-5-8-3-1-2-4-10(8)13-7-9/h1-5,7H,6,12H2 |
InChIキー |
MWJNRASRRMHGCF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



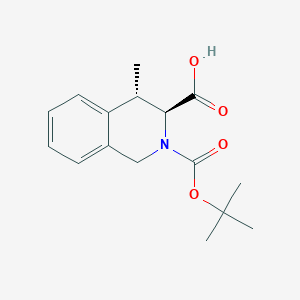
![7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B15203255.png)
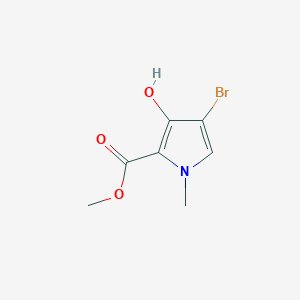
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B15203270.png)

